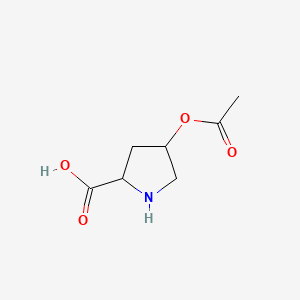

4-(Acetyloxy)proline

Description

Contextualizing 4-Substituted Proline Derivatives in Chemical Biology and Organic Synthesis

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone. msu.edu This inherent rigidity makes proline and its derivatives powerful tools for influencing the secondary structure of peptides and proteins. msu.edu Substitution at the 4-position of the proline ring has been a particularly fruitful area of research, as it allows for the fine-tuning of these conformational preferences. nih.govresearchgate.net

The introduction of various functional groups at this position can modulate the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding peptide bond. nih.govresearchgate.netacs.org For instance, electron-withdrawing substituents can have a profound impact on the conformational stability of peptides and proteins. nih.gov This ability to control molecular architecture has made 4-substituted prolines invaluable in the design of peptidomimetics, the development of novel catalysts, and the study of protein folding and interactions. researchgate.netnih.govnih.gov These derivatives serve as versatile chiral building blocks for the synthesis of complex molecules with specific biological activities. caymanchem.comresearchgate.netlookchem.comrsc.org

Significance of Hydroxyproline (B1673980) and its Acetylated Forms as Advanced Research Scaffolds

trans-4-Hydroxy-L-proline, a common post-translational modification in collagen, is an abundant and relatively inexpensive chiral starting material. caymanchem.comresearchgate.netpku.edu.cn Its hydroxyl group provides a convenient handle for a wide range of chemical modifications, making it a cornerstone for the synthesis of diverse 4-substituted proline derivatives. nih.govnih.govpku.edu.cn The process of "proline editing," for example, utilizes hydroxyproline incorporated into a peptide to generate a variety of other 4-substituted prolines through reactions at the hydroxyl group. nih.govnih.gov

Acetylation of hydroxyproline gives rise to two main forms of 4-(Acetyloxy)proline: N-acetyl and O-acetyl derivatives. Each of these has found distinct niches in chemical research.

N-acetyl-4-hydroxyproline , also known as Oxaceprol, has been investigated for its biological activities. sigmaaldrich.comd-nb.info In a research context, it serves as a molecule for studying biological processes and for the development of therapeutic agents. d-nb.info For instance, research has explored its role in improving the skin's barrier function. google.com

O-acetyl-4-hydroxyproline is a key intermediate in organic synthesis. It is used in the preparation of other 4-substituted prolines and as a monomer for the synthesis of polymers like poly(O-acetyl hydroxyproline). pku.edu.cnresearchgate.net The O-acetyl group can act as a protecting group or as a precursor to other functionalities, highlighting its versatility as a research scaffold. pku.edu.cn

The conformational effects of acetylation have also been a subject of study. The introduction of an acetyl group, whether on the nitrogen or the oxygen, alters the electronic properties of the proline ring, thereby influencing peptide and protein stability. nih.gov This makes acetylated hydroxyprolines useful tools for investigating the forces that govern macromolecular structure.

Table 1: Physicochemical Properties of trans-1-Acetyl-4-hydroxy-L-proline

| Property | Value |

| Synonym | N-Acetyl-L-hydroxyproline |

| CAS Number | 33996-33-7 |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| Melting Point | 132-133 °C (decomposes) |

| Optical Activity | [α]20/D −119°, c = 4 in H₂O |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Table 2: Research Applications of Acetylated Hydroxyproline Derivatives

| Derivative | Research Application | Key Findings/Significance |

| N-acetyl-trans-4-hydroxyproline | Synthesis of molecular targets for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. sigmaaldrich.com | Serves as a precursor in the synthesis of complex biologically active molecules. |

| N-acetyl-trans-4-hydroxyproline | Precursor for the synthesis of pseudopoly(amino acids) like poly(trans-4-hydroxy-4-acyl-L-proline ester). sigmaaldrich.com | Demonstrates its utility as a monomer in polymer chemistry. |

| O-acetyl-L-hydroxyproline | Monomer for the ring-opening polymerization to form poly(O-acetyl hydroxyproline). pku.edu.cn | This polymer can be deacetylated to yield poly(hydroxyproline), a biomimetic polymer. pku.edu.cn |

| Hydroxyproline-based DNA mimics (pHypNAs) | Development of antisense agents for gene silencing. nih.gov | These N-acetylated phosphonate (B1237965) derivatives show efficient cellular uptake and gene knockdown. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25323-55-1 |

|---|---|

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-acetyloxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11) |

InChI Key |

OQWHXHYZFMIILA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(NC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyloxy Proline and Its Analogues

Stereoselective Synthesis of 4-(Acetyloxy)proline Isomers

Achieving stereoselectivity at the C4 position is paramount for synthesizing functionally distinct proline derivatives. The two diastereomers of 4-hydroxyproline (B1632879), (2S,4R)-hydroxyproline (Hyp or trans-4-hydroxy-L-proline) and (2S,4S)-hydroxyproline (hyp or cis-4-hydroxy-L-proline), serve as the primary starting points. Direct acylation of these precursors yields the corresponding 4-acetyloxyproline isomers. However, the commercial availability and lower cost of trans-4-hydroxy-L-proline have driven the development of robust methods for inverting its stereochemistry to access the cis scaffold.

The Mitsunobu reaction is a powerful and widely employed method for achieving stereochemical inversion of secondary alcohols, making it ideal for converting the readily available (2S,4R)-hydroxyproline to its (2S,4S) diastereomer. nih.gov This reaction proceeds with a predictable SN2-type mechanism, ensuring complete inversion of the stereocenter.

The typical protocol involves activating the hydroxyl group of a protected 4R-hydroxyproline derivative with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A nucleophile, often a carboxylic acid like 4-nitrobenzoic acid or acetic acid, is introduced to displace the activated hydroxyl group. nih.govacs.org

For instance, to obtain the 4S-hydroxyl configuration from a 4R-hydroxyproline starting material, a two-step sequence is often used. First, a Mitsunobu reaction with 4-nitrobenzoic acid inverts the stereochemistry to yield a 4S-nitrobenzoate ester. nih.govrsc.org Subsequent hydrolysis or azidolysis removes the nitrobenzoate group to unmask the 4S-hydroxyl, which can then be acylated to form (2S,4S)-4-acetyloxyproline. nih.govacs.org This inversion strategy is a cornerstone for accessing the full spectrum of 4-substituted proline isomers. rsc.orgnih.gov

| Reaction | Substrate Example | Key Reagents | Product | Outcome |

| Stereochemical Inversion | N-Boc-(2S,4R)-hydroxyproline methyl ester | 1. 4-Nitrobenzoic acid, PPh₃, DIAD/DEAD 2. NaN₃ or base | N-Boc-(2S,4S)-hydroxyproline methyl ester | Inversion of configuration at C4 |

This table summarizes a common Mitsunobu protocol for stereochemical inversion.

The synthesis of modified peptides can be streamlined by performing chemical modifications directly on the peptide while it is still attached to a solid support. This approach, termed "proline editing," circumvents the often laborious solution-phase synthesis required to produce individual Fmoc- or Boc-protected amino acid derivatives. nih.govacs.orgresearchgate.net This method is particularly efficient for creating diverse peptide libraries with various 4-substituted prolines. capes.gov.brscience.govnih.gov

The process begins with the incorporation of commercially available Fmoc-(2S,4R)-Hyp-OH into a growing peptide chain using standard automated solid-phase peptide synthesis (SPPS). nih.govbachem.com The hydroxyl group of the incorporated hydroxyproline (B1673980) is then protected, often with a trityl group, to prevent side reactions during the subsequent elongation of the peptide chain. nih.gov After the full peptide sequence is assembled, the trityl protecting group is selectively removed, exposing the hydroxyl group for modification. nih.govacs.org

At this stage, the free hydroxyl group can be derivatized through various reactions, including direct acylation to yield the 4-acetyloxyproline-containing peptide. nih.gov Alternatively, the stereochemistry can be inverted via the Mitsunobu reaction protocols described previously, followed by acylation, to generate the diastereomeric 4S-acetyloxy derivative. nih.gov This post-synthetic methodology provides a highly practical and versatile platform for accessing peptides containing functionally diverse proline analogues without needing to synthesize each modified amino acid beforehand. nih.govresearchgate.net

| Step | Description | Purpose |

| 1. Incorporation | Fmoc-(2S,4R)-Hyp-OH is coupled to the peptide on the solid support using standard SPPS protocols. | Introduce the hydroxyproline scaffold into the peptide sequence. |

| 2. Orthogonal Protection | The 4-hydroxyl group is protected (e.g., with a trityl group). | Prevent unwanted reactions at the hydroxyl group during subsequent amino acid couplings. |

| 3. Peptide Elongation | The remainder of the peptide chain is synthesized. | Assemble the full-length target peptide. |

| 4. Selective Deprotection | The hydroxyl protecting group is selectively removed while the peptide remains on the resin. | Expose the hydroxyl group for post-synthetic modification. |

| 5. Derivatization | The free hydroxyl is modified (e.g., acylated, oxidized, or subjected to substitution). | Generate the final 4-substituted proline derivative within the peptide context. |

This table outlines the key stages of the proline editing strategy on a solid phase.

An alternative to the Mitsunobu reaction for achieving stereochemical inversion and functionalization at the C4 position is a two-step nucleophilic substitution (SN2) pathway. nih.gov This method relies on converting the hydroxyl group of hydroxyproline into a more effective leaving group, which is then displaced by a nucleophile. nih.gov

In the first step, the hydroxyl group is typically transformed into a sulfonate ester, such as a tosylate, mesylate, or nosylate. nih.gov This conversion proceeds with retention of stereochemistry. The resulting sulfonate is an excellent leaving group, priming the C4 position for nucleophilic attack. nih.gov

In the second step, the sulfonate-derivatized peptide on the solid support is treated with a nucleophile. nih.gov For the synthesis of this compound, an acetate (B1210297) salt could serve as the nucleophile. The attack proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at C4 and the formation of the desired ester linkage. This two-step sequence provides a robust and versatile method for introducing a wide array of functional groups, including azides, halides, and thiolates, with high stereospecificity. nih.gov

Preparation of Related 4-Substituted Proline Derivatives

The synthetic toolbox for modifying the proline scaffold extends beyond direct functionalization of the hydroxyl group. Strategies involving oxidation, reduction, and further substitution reactions open pathways to an even broader array of C4-substituted proline analogues.

A key strategy for accessing diverse 4-substituted prolines involves the oxidation of 4-hydroxyproline to 4-oxoproline (4-ketoproline). nih.govethz.ch This ketone intermediate is a versatile hub for further transformations. For example, within the proline editing framework, a resin-bound 4-hydroxyproline residue can be oxidized to the 4-oxo derivative. nih.gov

This 4-oxoproline intermediate can then be subjected to stereoselective reduction. The choice of reducing agent dictates the stereochemical outcome, allowing for controlled access to either the cis (4S) or trans (4R) hydroxyproline diastereomer. This oxidation-reduction sequence provides an alternative route to stereochemical inversion at C4, which can be followed by acylation or other functionalization reactions. nih.gov In solution-phase synthesis, reagents like ruthenium(IV) oxide have been used to oxidize protected hydroxyproline derivatives to form related keto-compounds, which can be further manipulated. beilstein-journals.org

Acylation is a straightforward and highly effective method for functionalizing the hydroxyl group of hydroxyproline. nih.gov On a solid support, hydroxyproline-containing peptides can be readily acylated using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,3-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction allows for the introduction of an acetyl group to form this compound directly on the peptide. nih.gov

Synthesis of Pyroglutamic Acid Derivatives from 4-Acetyloxyproline Precursors

The transformation of this compound derivatives into valuable pyroglutamic acid structures represents a significant synthetic strategy. A particularly effective method involves the oxidation of N-Boc-4-acetyloxyproline methyl esters. researchgate.netscispace.comlookchem.com This reaction, conducted under biphase conditions with ethyl acetate and water and utilizing ruthenium(IV) oxide (RuO₂) as a catalyst with sodium periodate (B1199274) (NaIO₄) as the oxidant, proceeds in high yields. researchgate.netscispace.comlookchem.com This method provides a direct route to N-Boc-4-acetyloxypyroglutamic acid derivatives. researchgate.netscispace.comlookchem.com

The resulting pyroglutamates serve as versatile intermediates. For instance, deacetylation can furnish the corresponding 4-hydroxypyroglutamates. lookchem.com Furthermore, these derivatives are instrumental in the synthesis of more complex molecules. One notable application is the synthesis of (2R,4R)-monatin, a naturally occurring sweet amino acid. researchgate.net The synthesis was achieved through the alkylation of (4R)-N-tert-butoxycarbonyl-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester, a related pyroglutamic acid derivative. researchgate.net

An alternative approach to pyroglutamic acid derivatives starts from trans-4-hydroxy-L-proline. scispace.com This starting material can be converted to its N-Boc protected form, and the hydroxyl group can be acetylated to give an intermediate analogous to this compound. Subsequent oxidation with ruthenium tetroxide (RuO₄), followed by regioselective ring opening of the resulting lactam, provides access to functionalized pyroglutamic acids. scispace.com

A study by Zhang et al. demonstrated a highly efficient preparation of both cis- and trans-N-Boc-4-hydroxy pyroglutamic acid derivatives from (4R)-hydroxy proline. lookchem.com The key step is the RuO₂/NaIO₄ oxidation of protected 4-hydroxy proline derivatives, including the 4-acetoxy protected version. lookchem.com This protocol has proven to be high-yielding and allows for the preparation of either diastereomer from a common precursor. lookchem.com

| Starting Material | Key Reagents | Product | Yield | Reference |

| N-Boc-4-acetoxyproline methyl ester | RuO₂, NaIO₄, EtOAc/H₂O | N-Boc-4-acetoxypyroglutamic acid derivative | High | researchgate.netscispace.comlookchem.com |

| (4R)-Hydroxy proline | 1. Ac₂O, pyridine; 2. RuO₂, NaIO₄ | N-Boc-4-acetoxypyroglutamic acid derivative | >95% (oxidation step) | lookchem.com |

Chiral Auxiliary Approaches and Enantioselective Routes

The inherent chirality of 4-hydroxyproline, the precursor to this compound, makes it a valuable chiral pool starting material for the synthesis of enantiomerically pure compounds. beilstein-journals.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org While proline itself can act as a chiral auxiliary in certain contexts, such as the synthesis of ruthenium(II) polypyridyl complexes, the focus here is on using the proline ring as a chiral scaffold. nih.gov

Enantioselective syntheses aim to produce a single enantiomer of a chiral product. Several strategies have been developed for the enantioselective synthesis of 4-substituted proline analogs, which can be conceptually related to derivatives of this compound.

One approach involves the catalytic and enantioselective double allylic alkylation of a glycine (B1666218) imine analog. nih.gov This method, utilizing a chinchonidine-derived catalyst under phase-transfer conditions, provides access to (S)-4-methyleneproline derivatives. nih.gov These unsaturated prolines are versatile precursors for various 4-substituted prolines. The reaction conditions, particularly temperature, were found to be crucial for achieving high yield and enantioselectivity. nih.gov

Another strategy for achieving enantioselectivity is through the use of chiral auxiliaries in cyclization reactions. For example, the synthesis of conformationally constrained 4-hydroxyprolines has been achieved starting from an iodo-1,3-oxazine obtained via a Diels-Alder reaction with a chiral acrylamide (B121943). unirioja.es This approach allows for the synthesis of enantiomerically pure bicyclic proline analogs. unirioja.es

Furthermore, the diastereoselective conjugate addition of nucleophiles to α,β-unsaturated lactams derived from (S)-pyroglutamic acid has been used to synthesize optically pure trans-3-substituted prolines. mdpi.com While this example focuses on 3-substitution, the principle of using a chiral scaffold derived from a proline-related structure is relevant.

A notable enantioselective method for the synthesis of 4-substituted indoles utilized N-Boc-4-acetoxy-6,7-dihydroindole in a rhodium-catalyzed reaction with vinyldiazoacetates. nih.gov This reaction proceeds through a combined C-H activation/Cope rearrangement-elimination mechanism, resulting in high yields and excellent asymmetric induction. nih.gov

| Method | Key Features | Product Type | Enantioselectivity/Diastereoselectivity | Reference |

| Catalytic Double Allylic Alkylation | Chinchonidine-derived catalyst, phase-transfer conditions | (S)-4-Methyleneproline derivatives | 95:5 e.r. | nih.gov |

| Diels-Alder Cycloaddition | Chiral acrylamide auxiliary | Conformationally constrained 4-hydroxyprolines | Enantiomerically pure | unirioja.es |

| Rhodium-Catalyzed C-H Activation/Cope Rearrangement | N-Boc-4-acetoxy-6,7-dihydroindole as substrate | 4-Substituted indoles | High asymmetric induction | nih.gov |

Structural Elucidation and Conformational Analysis of 4 Acetyloxy Proline

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of proline derivatives in solution. rsc.org For 4-(Acetyloxy)proline, ¹H and ¹³C NMR spectroscopy provide critical insights into the puckering of the pyrrolidine (B122466) ring and the equilibrium between the cis and trans isomers of the N-acyl group. nih.gov

The conformation of the pyrrolidine ring in proline derivatives can be described by two main puckering states: Cγ-endo (down) and Cγ-exo (up), where the γ-carbon is displaced from the plane of the other four ring atoms towards or away from the carboxyl group, respectively. nih.govnih.gov The presence of a substituent at the 4-position significantly influences this equilibrium. nih.gov In the case of this compound, the stereochemistry at the C4 position (either cis or trans relative to the carboxyl group) will dictate the preferred pucker. For instance, (4R)-substituted prolines with electron-withdrawing groups, like the acetyloxy group, tend to favor an exo ring pucker due to stereoelectronic effects, specifically the gauche effect. nih.govnih.gov This preference arises from a stabilizing hyperconjugative interaction between the C-H bonding orbitals on the pyrrolidine ring and the σ* antibonding orbital of the C-O bond of the acetyloxy group. nih.gov

The analysis of vicinal coupling constants (³J) between the protons on the pyrrolidine ring, obtained from ¹H NMR spectra, allows for the determination of the dihedral angles and thus the puckering amplitude and phase. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities between protons, helping to distinguish between cis and trans isomers and to further refine the conformational model. mdpi.com The chemical shifts of the ring protons and carbons are also sensitive to the ring pucker and the cis/trans isomerization, providing additional data for a comprehensive conformational analysis. nih.govacs.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Proline Ring Protons in Different Conformations.

| Proton | trans Conformer (ppm) | cis Conformer (ppm) |

| Hα | ~4.5 | ~4.6 |

| Hβ | ~2.0 - 2.3 | ~2.0 - 2.3 |

| Hγ | ~2.0 - 2.2 | ~2.0 - 2.2 |

| Hδ | ~3.5 - 3.7 | ~3.7 - 3.9 |

Note: These are approximate ranges and can vary based on solvent and specific N-acyl group.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a complementary approach to NMR for probing the molecular structure of this compound. These techniques are sensitive to the vibrational modes of the molecule, which are in turn dependent on its geometry, bonding, and intermolecular interactions. researchgate.net

The FTIR and Raman spectra of this compound exhibit characteristic bands corresponding to the various functional groups present. Key vibrational modes include:

C=O Stretching: The acetyl group and the carboxylic acid group will each have a distinct carbonyl stretching frequency (ν(C=O)). The acetyl C=O stretch typically appears around 1735-1750 cm⁻¹, while the carboxylic acid C=O stretch is found in the region of 1700-1725 cm⁻¹ in its non-ionized form.

C-O Stretching: The C-O stretching vibrations of the ester and carboxylic acid groups will appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Pyrrolidine Ring Vibrations: The stretching and bending vibrations of the C-C and C-N bonds within the pyrrolidine ring, as well as the CH₂ scissoring, wagging, and twisting modes, give rise to a series of bands that are sensitive to the ring's conformation. sid.ir For instance, the ring stretching modes of the pyrrolidine ring are expected in the 800-950 cm⁻¹ region. researchgate.net

N-H and O-H Vibrations: In the solid state, intermolecular hydrogen bonding involving the carboxylic acid's O-H group and the secondary amine's N-H group (if not acylated) will be evident.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.netresearchgate.net This analysis can help to confirm the molecular structure and provide insights into the strength of intermolecular interactions in the solid state. tandfonline.com

Table 2: Tentative Assignment of Key Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Acetyl) | ~1740 |

| C=O Stretch (Carboxylic Acid) | ~1710 |

| C-O Stretch (Ester & Acid) | 1000 - 1300 |

| Pyrrolidine Ring Modes | 800 - 950 |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. crelux.com A single-crystal X-ray diffraction analysis of this compound would yield precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. nih.gov

This technique would unambiguously establish:

The absolute configuration of the stereocenters.

The puckering of the pyrrolidine ring, including the specific envelope or twist conformation. researchgate.net

The conformation of the acetyl group.

The details of the intermolecular interactions, such as hydrogen bonding patterns, that dictate the crystal packing. researchgate.netiucr.org

For instance, the crystal structure of N-acetyl-L-proline monohydrate reveals a Cγ-exo pucker and a specific arrangement of molecules linked by hydrogen bonds. researchgate.net Similarly, the crystal structure of acetyl-L-proline-N-methylamide shows a folded conformation with two trans planar peptide groups. iucr.orgiucr.org The structural data from X-ray crystallography for this compound would provide a benchmark for validating and refining the conformational models derived from spectroscopic and theoretical methods. nih.gov It has been observed in related structures that electron-withdrawing substituents at the 4-position can influence the backbone dihedral angles through n→π* interactions. nih.gov

Theoretical and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and geometry of molecules. mdpi.comnih.gov For this compound, DFT calculations can be employed to:

Optimize the geometry of different possible conformers (e.g., endo and exo puckers, cis and trans isomers) to determine their relative stabilities. researchgate.nettdx.cat

Calculate theoretical vibrational frequencies to aid in the assignment of experimental FTIR and Raman spectra. researchgate.netresearchgate.net The comparison between calculated and experimental spectra can confirm the presence of a specific conformer. tandfonline.com

Predict NMR chemical shifts and coupling constants , which can be compared with experimental data to validate the proposed solution-state conformations. nih.gov

Analyze the electronic properties , such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), to understand the molecule's reactivity. tandfonline.com

DFT calculations have been successfully used to predict the catalytic efficiencies of L-proline derivatives and to understand the stereoselectivity of reactions. researchgate.netbeilstein-journals.org For this compound, DFT can elucidate how the acetyloxy group influences the electronic properties of the pyrrolidine ring and the adjacent peptide bond.

Molecular Dynamics and Conformational Space Exploration of Pyrrolidine Ring Puckering

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations are essential for exploring the conformational space and dynamic behavior of flexible molecules like this compound. frontiersin.org MD simulations model the movement of atoms over time, providing a detailed picture of the conformational landscape and the transitions between different states. frontiersin.org

For this compound, MD simulations can be used to:

Explore the puckering of the pyrrolidine ring , mapping the potential energy surface and identifying the most stable puckering conformations (Cγ-endo and Cγ-exo) and the energy barriers between them. frontiersin.org The puckering of the pyrrolidine ring is a dynamic process, and MD can capture the interconversion between different puckered states. nih.gov

Investigate the cis-trans isomerization of the N-acetyl group, which is a slow process on the NMR timescale but can be studied with specialized MD techniques.

Simulate the behavior of the molecule in different solvent environments , revealing how intermolecular interactions with solvent molecules influence its conformational preferences.

The results of MD simulations can be used to generate ensembles of structures that can be compared with experimental data from NMR. frontiersin.org This combined approach of theoretical calculations and experimental validation provides a comprehensive understanding of the structural and dynamic properties of this compound.

Analysis of Stereoelectronic and Steric Effects of C4 Substitution on Proline Conformation

The conformation of the proline ring is significantly influenced by the nature and stereochemistry of substituents at the C4 position. These effects can be broadly categorized as stereoelectronic and steric. In the case of this compound, the acetyloxy group, being electron-withdrawing, plays a crucial role in dictating the conformational preferences of the pyrrolidine ring.

Stereoelectronic effects arise from the interaction of electron orbitals. With electron-withdrawing substituents like the acetyloxy group, a gauche conformation between the substituent and the amide bond is favored. acs.org This preference is due to stabilizing hyperconjugative interactions, such as the overlap between the electron-rich C–Hδ bond (σ) and the electron-deficient C–O bond (σ*) of the acetyloxy group, as well as the overlap between the electron-rich C–Hγ bond and the electron-deficient C–N bond. acs.org

The stereochemistry at the C4 position determines the preferred ring pucker. A 4R-substitution with an electron-withdrawing group, such as in (4R)-acetyloxyproline, strongly favors an exo ring pucker. nih.govnih.gov Conversely, a 4S-substitution leads to a preference for the endo pucker. nih.govnih.gov This is a direct consequence of the gauche effect, where the substituent orients itself to maximize these stabilizing orbital overlaps. acs.org The exo pucker is characterized by the Cγ atom being puckered out of the plane of the ring on the opposite side of the carboxyl group, while in the endo pucker, it is on the same side.

The preference for a specific ring pucker has a cascading effect on the main-chain torsion angles (φ, ψ) and the amide bond conformation (ω). The exo ring pucker, favored by 4R-acetyloxyproline, is associated with the stabilization of a trans amide bond. acs.org This stabilization is further enhanced by a potential n→π* interaction between the lone pair of the preceding carbonyl oxygen and the π* orbital of the proline's carbonyl group, an interaction that is geometrically favored in the exo conformation. acs.org In contrast, the endo pucker, which would be preferred in (4S)-acetyloxyproline, is more commonly associated with a cis amide bond. acs.org

Computational and experimental studies on related 4-substituted prolines, such as 4-hydroxyproline (B1632879) and 4-fluoroproline, have provided significant insights that are applicable to this compound. For instance, studies on N-acetyl-N'-methylamides of 4(R)-hydroxy-L-proline have shown that 4(R)-substitution by electron-withdrawing groups leads to an increased stability of the trans up-puckered (exo) conformation. nih.gov While the substitution doesn't cause major changes in the backbone or endocyclic torsion angles, subtle alterations and changes in bond lengths contribute to this increased stability. nih.gov

The table below summarizes the expected conformational preferences for the (4R) and (4S) isomers of this compound based on the principles observed in related 4-substituted prolines.

| Isomer | Preferred Ring Pucker | Favored Amide Bond | Driving Force |

| (4R)-acetyloxyproline | Exo | Trans | Stereoelectronic (gauche effect) |

| (4S)-acetyloxyproline | Endo | Cis | Stereoelectronic (gauche effect) |

It is important to note that while stereoelectronic effects are dominant for electron-withdrawing substituents, steric effects can also play a role, particularly with bulkier groups. However, for the acetyloxy group, the electronic influence is considered the primary determinant of the conformational bias. The interplay of these effects preorganizes the peptide backbone, which can have significant consequences for the structure and stability of peptides and proteins incorporating this modified amino acid. nih.gov For example, the stabilization of the polyproline II (PPII) helix conformation is a known consequence of 4R-substitution with electron-withdrawing groups. nih.gov

Applications in Peptide and Protein Chemistry Research

Incorporation of 4-(Acetyloxy)proline into Peptidic Structures

The synthesis of peptides containing this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. This often involves the use of its precursor, 4-hydroxyproline (B1632879) (Hyp), which is a commercially available and relatively inexpensive starting material. nih.gov During SPPS, the hydroxyl group of Hyp can be orthogonally protected and then selectively modified. nih.gov For instance, an Fmoc-protected 4-hydroxyproline can be incorporated into a peptide sequence, and following the completion of the peptide assembly, the hydroxyl group can be acetylated on the solid support. This "proline editing" approach allows for the site-specific introduction of the acetyloxy group into a fully protected peptide. nih.gov

Electron-withdrawing substituents, such as the acetyloxy group, can exert a significant stereoelectronic effect. For a 4R-configured proline derivative, an electron-withdrawing group favors the Cγ-exo pucker. nih.govnih.gov This exo pucker is associated with more compact peptide conformations and stabilizes the trans conformation of the preceding peptide bond. nih.govnih.gov The stabilization of the trans amide bond is partly due to a favorable n→π* interaction between the carbonyl lone pair of the preceding residue and the π* orbital of the subsequent residue's carbonyl group, an interaction that is preferential with the Cγ-exo ring pucker. nih.gov

The enhanced stability conferred by such modifications has been demonstrated in various peptide structures, including collagen mimetic peptides. nih.gov For example, the incorporation of 4R-fluoroproline, which has a strong electron-withdrawing fluoro group, leads to enhanced stability of the collagen triple helix due to a greater preference for the exo conformation. nih.gov While direct studies on this compound are less common, the principles derived from studies with similar electron-withdrawing groups are applicable.

| 4-Substituent on Proline | Stereochemistry | Dominant Ring Pucker | Effect on Peptide Conformation | Impact on Stability |

|---|---|---|---|---|

| -OH (Hydroxy) | 4R | Exo | Favors trans-amide bond, PPII helix | Increases stability (e.g., in collagen) nih.gov |

| -F (Fluoro) | 4R | Exo | Strongly favors trans-amide bond, PPII helix nih.gov | Significantly increases stability nih.gov |

| -OAc (Acetyloxy) | 4R | Exo (Predicted) | Predicted to favor trans-amide bond | Predicted to increase stability |

| -F (Fluoro) | 4S | Endo | Favors cis-amide bond nih.gov | Decreases stability (e.g., in collagen) nih.gov |

The isomerization of the peptide bond preceding a proline residue (the Xaa-Pro bond) is a crucial process in protein folding and function. nih.govnih.gov This bond can exist in either a cis or trans conformation, and the interconversion between these two states is often a rate-limiting step in protein folding. nih.govnih.gov The energy barrier for this isomerization is significant, typically around 16–20 kcal/mol. nih.gov

The conformational preference of the proline ring pucker is directly correlated with the cis-trans isomerism of the Xaa-Pro amide bond. nih.gov The Cγ-exo pucker, favored by electron-withdrawing substituents at the 4R position, stabilizes the trans amide bond. nih.govnih.gov Conversely, the Cγ-endo pucker is strongly favored in a cis amide bond. nih.gov Therefore, by incorporating this compound, which is expected to favor the exo pucker, researchers can bias the Xaa-Pro bond towards the trans conformation.

This modulation is a key tool in peptide design. Forcing a specific conformation can help in stabilizing desired secondary structures like polyproline II (PPII) helices, which are characterized by all-trans peptide bonds. nih.gov The ability to control the cis-trans equilibrium is essential for creating peptides with predefined structures and for studying the dynamics of protein folding. nih.govnih.gov

Functionalization and Bioconjugation Strategies

While this compound itself is not a direct reactive handle for many bioorthogonal reactions, it serves as a valuable precursor. The acetyloxy group can be readily hydrolyzed to reveal a hydroxyl group, which can then be further functionalized. This "proline editing" approach on a solid support allows for the introduction of a wide array of functionalities. nih.gov

The hydroxyl group unmasked from this compound can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). nih.gov This allows for subsequent nucleophilic substitution (SN2) reactions to introduce a variety of functional groups, including azides, which are key components for bioorthogonal chemistry. nih.gov

Azide-Alkyne Cycloaddition: The introduction of an azide group at the 4-position of proline creates a powerful reactive handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govwikipedia.orgnih.gov This "click chemistry" reaction is highly efficient and specific, allowing for the covalent linkage of the peptide to other molecules containing a terminal alkyne, such as fluorescent dyes, imaging agents, or other biomolecules. nih.govnih.govjenabioscience.com

Cross-Coupling Reactions: While less common directly on the proline ring for bioconjugation, palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions are fundamental in organic synthesis for creating carbon-carbon bonds. beilstein-journals.orgrsc.org In principle, the hydroxyl group could be converted to a triflate, which can then participate in such cross-coupling reactions to attach aryl or alkynyl groups, although this is more synthetically challenging in a biological context.

The conformational control exerted by 4-substituted prolines makes them excellent building blocks for designing peptidomimetics and recognition motifs. nih.govresearchgate.net Proline-rich motifs (PRMs) are ubiquitous in cellular signaling, mediating a vast number of protein-protein interactions (PPIs). nih.govnih.gov These interactions are often mediated by specific domains such as SH3 domains, which recognize the polyproline II (PPII) helical conformation. nih.gov

By incorporating this compound or its derivatives, researchers can design peptides that are pre-organized into the correct conformation for binding to a specific protein target. researchgate.net This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and specificity. These structured mimetics can be used as inhibitors of PPIs, which is a major goal in drug discovery. nih.gov The design of such mimetics requires a deep understanding of the structural features that define the interfaces between PRM-binding domains and their target motifs. nih.gov

| Bioconjugation Strategy | Role of this compound | Key Functional Group | Example Reaction | Application |

|---|---|---|---|---|

| Click Chemistry | Precursor to 4-azidoproline | Azide (-N3) | CuAAC nih.govwikipedia.org | Labeling with probes, bioconjugation nih.govjenabioscience.com |

| Oxime Ligation | Precursor to 4-aminooxyproline | Aminooxy (-ONH2) | Reaction with aldehydes/ketones nih.gov | Post-synthesis diversification nih.gov |

| Peptidomimetic Design | Conformational constraint | Acetyloxy (-OAc) | N/A | Inhibiting protein-protein interactions nih.gov |

Influence on Protein Folding Dynamics and Rational Design of Conformationally Restricted Peptides

The cis-trans isomerization of Xaa-Pro bonds is a major bottleneck in the folding of many proteins. nih.govnih.govethz.ch The presence of a proline in the incorrect isomeric state can trap the protein in a misfolded conformation. nih.gov By substituting proline with analogs like this compound, which biases the conformational equilibrium, it is possible to influence the folding pathway and kinetics.

Analogs that favor the native conformation (usually trans) can accelerate folding. Conversely, analogs that accelerate the rate of cis-trans isomerization can also speed up folding by lowering the energy barrier for this rate-limiting step. raineslab.com Electron-withdrawing groups, like the fluoro group in 4-fluoroproline, have been shown to reduce the rotational barrier for isomerization by diminishing the double-bond character of the amide bond. raineslab.com A similar effect would be expected for the acetyloxy group.

This principle is central to the rational design of conformationally restricted peptides. By strategically placing this compound or other analogs, peptide chemists can create molecules with well-defined three-dimensional structures. nih.govquora.com These conformationally constrained peptides are valuable as structural probes, therapeutic leads, and tools for elucidating the mechanisms of molecular recognition. nih.govnih.gov For example, stabilizing a peptide in a PPII helical conformation is crucial for designing ligands that target SH3 or other proline-rich motif binding domains. nih.govnih.gov

Catalytic Applications of 4 Acetyloxy Proline Derivatives in Organic Synthesis

Asymmetric Organocatalysis Facilitated by Proline Analogues

Proline and its derivatives, including 4-acyloxyprolines, are celebrated for their ability to catalyze a wide array of chemical reactions as small organic molecules, a field known as organocatalysis. wikipedia.org This approach offers a sustainable and often more environmentally benign alternative to traditional metal-based catalysis. scirp.org The chiral scaffold of proline is fundamental to its success in inducing asymmetry, allowing for the preferential formation of one enantiomer of a product over the other. wikipedia.org The introduction of a substituent at the 4-position of the pyrrolidine (B122466) ring, as in 4-(acetyloxy)proline, has been extensively explored to enhance the catalyst's efficacy and expand its applicability in asymmetric synthesis. rsc.orgresearchgate.net

The primary mechanism through which proline and its analogues, including this compound, catalyze reactions such as the aldol (B89426), Mannich, and Michael additions is the enamine pathway. clockss.orgwikipedia.org This catalytic cycle can be described in several key steps:

Enamine Formation : The secondary amine of the proline catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step involves the condensation of the amine and the carbonyl, followed by dehydration. clockss.org

Nucleophilic Attack : The newly formed enamine, which is a more potent nucleophile than the starting carbonyl compound, attacks an electrophile (e.g., an aldehyde in an aldol reaction).

Stereochemical Control : The rigid, chiral structure of the proline ring directs the approach of the electrophile. The carboxylic acid group of the catalyst plays a crucial role by forming a hydrogen bond with the electrophile, locking it into a specific orientation within a highly organized, six-membered transition state, often described by the Zimmerman-Traxler model. wikipedia.orgclockss.org This dual activation—raising the energy of the nucleophile's highest occupied molecular orbital (HOMO) via enamine formation and lowering the energy of the electrophile's lowest unoccupied molecular orbital (LUMO) via hydrogen bonding—is a hallmark of proline catalysis.

Hydrolysis and Catalyst Regeneration : Following the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed by water to release the desired product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle. sci-hub.se

The modification of the proline scaffold, particularly at the C4-position, is a proven strategy for improving stereocontrol in asymmetric reactions. wikipedia.org In the context of the direct asymmetric aldol reaction, which forms a carbon-carbon bond and creates up to two new stereocenters, the use of 4-acyloxy-L-proline derivatives has led to significant improvements in both diastereoselectivity (controlling the relative stereochemistry) and enantioselectivity (controlling the absolute stereochemistry).

Research has shown that catalysts derived from trans-4-hydroxy-L-proline by acylating the hydroxyl group can be highly effective. For instance, in the aldol reaction between cyclohexanone (B45756) and various substituted benzaldehydes, these catalysts have demonstrated the ability to afford aldol products with excellent diastereo- and enantioselectivity. researchgate.netresearchgate.net The acyloxy substituent helps to create a well-defined chiral pocket that precisely controls the orientation of the substrates in the transition state. This leads to high stereochemical induction, often favoring the formation of the anti-aldol product with high enantiomeric excess (ee). researchgate.net

The effectiveness of these catalysts is not limited to aldol reactions. Proline derivatives are also employed in a range of other important asymmetric transformations, including Michael additions and Mannich reactions, where they similarly exert stereocontrol through the enamine pathway. wikipedia.orgscirp.org

Design and Optimization of Novel 4-Acyloxy-L-Proline-Based Organocatalysts

The rational design of organocatalysts is crucial for achieving high efficiency and selectivity. For proline-based catalysts, modifications often focus on the C4 position of the pyrrolidine ring. The synthesis of 4-acyloxy-L-proline catalysts is typically straightforward, involving the direct O-acylation of the readily available and inexpensive trans-4-hydroxy-L-proline. researchgate.netpku.edu.cn This accessibility allows for the systematic screening of various acyl groups to optimize catalyst performance for specific reactions.

A study by Gruttadauria and colleagues screened ten different 4-acyloxy-L-prolines in the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde (B150856) in water. researchgate.netresearchgate.net Their findings illustrate how the structure of the acyl group significantly impacts the catalytic outcome. For example, a catalyst bearing a trans-4-(2,2-diphenylacetoxy) group was identified as exceptionally active and selective, providing high yields and stereoselectivities even at very low catalyst loadings (down to 0.5 mol%). researchgate.net This high activity, reflected in high turnover numbers, demonstrates the potential of these catalysts for practical, large-scale applications. researchgate.netresearchgate.net

The table below presents selected results from the screening of various 4-acyloxy-L-proline catalysts, highlighting the influence of the acyl substituent on the reaction.

| Catalyst (Acyl Group) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetyl | 92 | 96:4 | 98 |

| Pivaloyl | 93 | 97:3 | 99 |

| Benzoyl | 95 | 98:2 | >99 |

| 4-Phenylbutanoyl | 96 | >99:1 | >99 |

| 2,2-Diphenylacetyl | 98 | >99:1 | >99 |

Data sourced from research on the direct asymmetric aldol reaction of cyclohexanone and 4-nitrobenzaldehyde catalyzed by various 4-acyloxy-L-prolines. researchgate.netresearchgate.net

Catalyst Recycling and Green Chemistry Considerations in Organocatalytic Systems

A significant advantage of organocatalysis aligns with the principles of green chemistry, which emphasize waste reduction, the use of less hazardous substances, and energy efficiency. rsc.org Proline and its derivatives are often non-toxic, readily available, and stable, making them attractive from a sustainability perspective. sci-hub.se A key aspect of green chemistry is the ability to recover and reuse the catalyst, which is particularly important for more complex and expensive catalyst designs.

While simple proline can be removed via aqueous extraction, modified catalysts like 4-acyloxy-L-prolines, especially those with lipophilic acyl chains, may require different recovery strategies. sci-hub.se One successful approach is the immobilization of the catalyst onto a solid support, such as polymers, silica, or nanoparticles. metu.edu.trrsc.org This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration, facilitating its reuse in subsequent reaction cycles. metu.edu.tr

For example, an O-lauroyl-trans-4-hydroxy-L-proline catalyst supported on gold nanoparticles (GNP) was developed and tested in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. The catalyst demonstrated excellent reusability over multiple cycles with minimal loss of activity or selectivity.

| Recycle Run | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 98 | 95:5 | 96 |

| 2 | 98 | 94:6 | 96 |

| 3 | 97 | 94:6 | 95 |

| 4 | 96 | 93:7 | 95 |

Recycling study of a GNP-supported O-lauroyl-trans-4-hydroxy-L-proline catalyst. metu.edu.tr

Such recyclable catalytic systems represent a significant step towards more economical and environmentally friendly chemical manufacturing processes. mdpi.com The development of robust, highly active, and recyclable 4-acyloxyproline-based catalysts continues to be an important goal in the field of sustainable organic synthesis.

Biochemical Interactions and Enzymatic Specificity of 4 Acetyloxy Proline

Substrate Recognition and Catalytic Activity by Prolyl Aminopeptidases

Prolyl aminopeptidases (PAPs), exopeptidases that cleave N-terminal proline residues from peptides, demonstrate notable interactions with 4-(Acetyloxy)proline. researchgate.netnih.gov These enzymes, belonging to the S33 family of serine peptidases, utilize a specific recognition mechanism to bind and hydrolyze substrates. researchgate.netebi.ac.uk The recognition process is primarily governed by a hydrophobic pocket within the enzyme's active site, which accommodates the pyrrolidine (B122466) ring of the proline or its derivative. nih.govasm.org The binding is further stabilized by electrostatic interactions. researchgate.netmdpi.com

The prolyl aminopeptidase (B13392206) from the bacterium Serratia marcescens (SmPAP) has been a key subject of study in understanding these interactions. nih.govasm.org Research has shown that this enzyme not only recognizes proline but also exhibits significant activity towards N-terminal 4-hydroxyproline (B1632879) (Hyp) and this compound (AcHyp). nih.govasm.org In fact, 4-acetyloxyproline β-naphthylamide has been identified as a superior substrate for SmPAP compared to Pro-β-naphthylamide. asm.org The acetylation of the substrate is thought to aid in the optimal orientation of the substrate within the active cleft, facilitating efficient hydrolysis. researchgate.netmdpi.com

The specificity for the proline ring at the S1 site of SmPAP is determined by key amino acid residues. nih.gov Studies involving site-directed mutagenesis have identified that Phe139 is crucial for recognizing the pyrrolidine ring, while Glu204 recognizes the substrate's amino group. researchgate.netnih.gov The presence of a functional group at the fourth position of the pyrrolidine ring is accommodated due to extra space within the hydrophobic pocket, a feature that allows for the binding of substrates like this compound. nih.govasm.org This catalytic activity is significant as it enables bacteria like S. marcescens to potentially degrade proline-rich proteins such as collagen, where hydroxyproline (B1673980) is a common residue. asm.org

Kinetic and Structural Basis of Enzyme-Substrate Interactions

The enhanced catalytic efficiency of prolyl aminopeptidases toward this compound is rooted in specific kinetic and structural characteristics of the enzyme-substrate interaction. A comparative analysis of the substrate specificity of prolyl aminopeptidases from Serratia marcescens and Bacillus coagulans highlights these differences. While both enzymes can hydrolyze substrates with N-terminal proline and hydroxyproline, the S. marcescens enzyme shows markedly higher activity for 4-acetyloxyproline-β-naphthylamide (AcHyp-NA). researchgate.net

| Substrate | Specific Activity for S. marcescens (μmol/min/mg) | Specific Activity for B. coagulans (μmol/min/mg) |

|---|---|---|

| Pro-NA | 19.8 | 3.8 |

| Hyp-NA | 1.3 | 0.2 |

| AcHyp-NA | 29.2 | 0.2 |

Data sourced from a study on the hydrolysis of substrates by prolyl aminopeptidases. researchgate.net Note: Pro-NA (Proline-β-naphthylamide), Hyp-NA (Hydroxyproline-β-naphthylamide), AcHyp-NA (4-Acetyloxyproline-β-naphthylamide).

X-ray crystallography and computer docking simulations have provided a structural explanation for this high activity. The active site of the S. marcescens prolyl aminopeptidase possesses an "unusual extra space" at the bottom of the hydrophobic proline-binding pocket. asm.org This additional space is perfectly sized to accommodate the 4-acetyloxyl group of the substrate. asm.org The presence of this group may help to correctly position the substrate for hydrolysis, thereby increasing the catalytic activity. nih.gov

Further investigation through alanine (B10760859) scanning mutagenesis has pinpointed the residues responsible for creating this unique active site architecture. asm.org While residues such as Phe139, Tyr150, and Phe236 are vital for forming the main hydrophobic pocket, Tyr149 and Cys271 are considered particularly important for shaping the extra space. researchgate.netasm.org These two residues are believed to orient the acetylated hydroxyproline into a position that is more favorable for hydrolysis. researchgate.netasm.org This structural feature distinguishes the S. marcescens enzyme and explains its high specificity for acetylated substrates like this compound. asm.org

Interplay with Hydroxyproline and Related Metabolites in Biochemical Pathways (focusing on chemical transformations, not physiological outcomes)

The biochemical relevance of this compound is closely tied to the metabolism of proline and hydroxyproline. Hydroxyproline is not incorporated into proteins during translation; instead, it is synthesized via the post-translational hydroxylation of proline residues within procollagen (B1174764) chains by the enzyme prolyl 4-hydroxylase. wikipedia.org When collagen is subsequently degraded, free hydroxyproline is released. wikipedia.orgnih.gov This free hydroxyproline is then catabolized through distinct pathways, primarily in the mitochondria of the liver and kidneys. nih.govnih.gov These pathways convert hydroxyproline into metabolites such as Δ1-pyrroline-3-hydroxy-5-carboxylate, which is further processed to yield glyoxylate (B1226380) and pyruvate. nih.govnih.gov

This compound can be seen as a synthetic derivative of hydroxyproline. Its formation involves the chemical transformation (acetylation) of the hydroxyl group of hydroxyproline. This conversion is a key step in various synthetic organic chemistry applications. For instance, in solid-phase peptide synthesis, a hydroxyproline residue incorporated into a peptide chain can be selectively acetylated to yield a this compound residue within the peptide. nih.govresearchgate.net This process of "proline editing" allows for the creation of structurally diverse peptides. nih.govresearchgate.net

The chemical relationship involves a direct precursor-product link:

Proline is hydroxylated to 4-Hydroxyproline (enzymatically, post-translationally). wikipedia.org

4-Hydroxyproline is acetylated to This compound (chemically). nih.gov

Furthermore, N-Boc-4-acetoxy proline methyl ester can undergo oxidation to produce N-Boc-4-acetoxy pyroglutamic acid derivatives, demonstrating another chemical transformation pathway for this compound. researchgate.net These transformations highlight the role of this compound as a chemical intermediate derived from the natural amino acid hydroxyproline, enabling the synthesis of modified peptides and other complex molecules. nih.govresearchgate.net

Advanced Analytical Methodologies for 4 Acetyloxy Proline and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. torontech.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used for the analysis of proline derivatives. ijsrtjournal.com

HPLC is a widely used technique for the separation and quantification of amino acids and their derivatives. torontech.comresearchgate.net For proline and its derivatives, which may lack a strong chromophore, derivatization is often employed to enhance UV detection. researchgate.netacademicjournals.org Reversed-phase HPLC is a common mode of separation. academicjournals.org UPLC, an advancement of HPLC, utilizes smaller particle sizes in the column packing, leading to higher resolution, increased sensitivity, and faster analysis times. ijsrtjournal.com This makes UPLC particularly suitable for analyzing complex biological samples where high throughput is often required. ijsrtjournal.commeasurlabs.com The choice of mobile phase, which typically consists of an aqueous component and an organic modifier like acetonitrile, and its pH are critical parameters that are optimized to achieve effective separation. nih.govgoogle.com

A study on the analysis of proline-glycine-proline (PGP) and its acetylated form (AcPGP) in human plasma utilized a UPLC system coupled with mass spectrometry. The chromatographic separation was achieved on a Jupiter 4u Proteo column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. This method allowed for the separation of AcPGP in under 3 minutes. nih.gov

Table 1: Example of UPLC Gradient Program for AcPGP Analysis nih.gov

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (Water w/ 0.1% Formic Acid) | Mobile Phase B (%) (Acetonitrile w/ 0.1% Formic Acid) |

|---|---|---|---|

| 0.0 | 0.5 | 95 | 5 |

| 1.0 | 0.5 | 95 | 5 |

| 2.5 | 0.5 | 20 | 80 |

| 3.0 | 0.5 | 20 | 80 |

| 3.5 | 0.5 | 95 | 5 |

This table illustrates a typical gradient elution profile used in UPLC analysis.

The enantiomers of proline derivatives often exhibit different biological activities, making their separation and individual quantification essential. Chiral chromatography is the primary method for this purpose. nih.gov HPLC with chiral stationary phases (CSPs) is a common approach. Polysaccharide-based CSPs, such as Chiralpak AD-H, have been successfully used to resolve the enantiomers of proline derivatives. nih.gov The mobile phase composition, particularly the percentage of alcohol like ethanol (B145695), can dramatically affect the resolution, suggesting that hydrogen bonding interactions play a key role in chiral recognition. nih.gov

Another strategy involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com For instance, Marfey's reagent has been used for the LC analysis of amino acid enantiomers. mdpi.com Gas chromatography (GC) with a chiral stationary phase, such as Chirasil-L-Val, can also be employed for enantiomeric separation after appropriate derivatization to increase volatility. mdpi.comnih.gov

Capillary electrophoresis (CE) offers an alternative for chiral separations. mdpi.com Using cyclodextrins as chiral selectors in the running buffer, the four stereoisomers of 4-hydroxyproline (B1632879) have been separated after derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). universiteitleiden.nl

Table 2: Methods for Chiral Separation of Proline Derivatives

| Technique | Chiral Selector/Stationary Phase | Derivatization | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | Chiralpak AD-H (polysaccharide-based) | None required for some derivatives | Resolution is highly dependent on mobile phase composition, especially ethanol content. nih.gov | nih.gov |

| GC | Chirasil-L-Val | N-trifluoroacetylation and methylation | Enables separation of volatile proline derivative enantiomers. mdpi.comnih.gov | mdpi.comnih.gov |

| CE | Methyl-γ-cyclodextrin | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Successful separation of all four stereoisomers of 4-hydroxyproline. universiteitleiden.nl | universiteitleiden.nl |

This table summarizes various strategies employed for the enantiomeric analysis of proline and its derivatives.

Derivatization is a chemical modification process used to improve the analytical properties of a compound. academicjournals.orgmdpi.com For molecules like 4-(acetyloxy)proline that may not have a strong UV-absorbing or fluorescent group, derivatization is crucial for enhancing detection sensitivity and enabling accurate quantification. researchgate.netacademicjournals.org

Common derivatization reagents for amino acids include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives, which are readily detectable by fluorescence detectors. researchgate.netacademicjournals.org This is particularly useful for secondary amino acids like proline. academicjournals.org

NBD-Cl (4-Chloro-7-nitrobenzofurazan): A fluorescent reagent that reacts with proline to create a derivative detectable at a specific wavelength (e.g., 464 nm). researchgate.net

o-phthalaldehyde (OPA): Reacts with primary amino acids but not secondary ones like proline. This selectivity can be used in a two-step process where primary amino acids are first removed, and then proline is derivatized with another reagent like FMOC-Cl. researchgate.net

Trifluoroacetic anhydride: Used in gas chromatography to create more volatile derivatives suitable for GC analysis. sigmaaldrich.comnih.gov

Derivatization not only enhances detectability but can also improve chromatographic separation and the efficiency of ionization in mass spectrometry. academicjournals.orgmdpi.com

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. spectroscopyonline.com It is widely used for the identification and quantification of compounds due to its high sensitivity and specificity. spectroscopyonline.comnih.gov When coupled with a separation technique like HPLC or UPLC (LC-MS), it becomes a formidable tool for analyzing complex mixtures. measurlabs.comnih.gov

In LC-MS/MS, precursor ions corresponding to the analyte of interest are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is excellent for quantification. nih.gov For instance, a validated LC-MS/MS method for acetyl-proline-glycine-proline (AcPGP) used the mass transition m/z 312/140 for quantification, achieving a limit of detection of 0.01 ng/ml. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile molecules. americanlaboratory.comresearchgate.net High-resolution mass spectrometry, using analyzers like time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the determination of elemental compositions. massbank.euresearchgate.net

Table 3: Mass Spectrometric Parameters for AcPGP Analysis nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| AcPGP | 312 | 140 | Quantification |

| AcPGP | 312 | 112 | Less sensitive |

| PGP | 270 | 173 | Quantification |

This table details the specific mass transitions used for the quantification and confirmation of PGP and AcPGP in an LC-MS/MS method.

Future Research Directions and Emerging Applications

Rational Design of Next-Generation 4-(Acetyloxy)proline Derivatives with Tunable Properties

The future of this compound and its analogs lies in the ability to precisely tailor their properties through rational design. By strategically modifying the acyl group or introducing other functionalities at the 4-position, researchers can fine-tune the steric and stereoelectronic characteristics of the proline ring. This modulation directly influences peptide conformation, stability, and biological activity. nih.govnih.gov

A key strategy involves "proline editing," a versatile approach that uses 4-hydroxyproline (B1632879) as a starting point to generate a vast library of 4-substituted proline derivatives. nih.govresearchgate.net Acylation, for instance, can introduce a range of hydrophobic groups, such as benzoates and pivaloylates, which can be used to optimize binding affinity to biological targets by enhancing hydrophobic interactions. nih.gov Beyond simple acylation, a wide array of functional groups can be installed, including fluorophores, reactive handles for bioorthogonal chemistry, and mimetics of proteinogenic amino acid side chains. nih.govresearchgate.net

The stereochemistry at the 4-position (4R or 4S) is a critical design element. Derivatives with different stereochemistries can present appended functional groups in highly divergent ways, allowing for their specific application in distinct structural contexts in medicinal chemistry and catalysis. rsc.org For example, electron-withdrawing groups like fluoro or nitrobenzoate can be introduced to induce specific stereoelectronic effects, which in turn bias the proline ring pucker (endo/exo) and the cis/trans isomerization of the preceding peptide bond. nih.govnih.gov This level of control is crucial for designing peptides with predetermined secondary structures or for stabilizing specific protein conformations. nih.govsigmaaldrich.com

Table 1: Examples of 4-Substituted Proline Derivatives and Their Tunable Properties

| Derivative Class | Example Substituent | Tunable Property | Potential Application |

| Acyl Derivatives | Pivaloyl, Benzoyl | Increased hydrophobicity, steric bulk. nih.gov | Optimizing protein-ligand binding interactions. nih.gov |

| Aryl Ethers | Iodophenyl ether | Defined conformational preference, handle for cross-coupling. rsc.org | Molecular design, bioorthogonal labeling. rsc.org |

| Thioethers | Thiophenyl ether | Tunable via oxidation, altered bond lengths. nih.gov | Redox-switchable peptides, native chemical ligation. nih.gov |

| Electron-Withdrawing | Fluoro, Nitrobenzoate | Stereoelectronic effects, pucker preference, cis/trans ratio modulation. nih.govresearchgate.net | Peptide and protein stability engineering. researchgate.net |

| Bioorthogonal Handles | Azide, Alkyne | Reactive group for specific chemical ligation (e.g., 'click' chemistry). nih.govrsc.org | Site-specific labeling and functionalization of biomolecules. nih.gov |

Integration into Complex Biomolecular Systems and Supramolecular Assemblies

The precise conformational control offered by this compound derivatives makes them ideal candidates for integration into complex biomolecular systems. In peptide and protein engineering, the strategic placement of these analogs can enforce specific secondary structures, such as β-turns, or modulate the stability of larger assemblies like the collagen triple helix. nih.govsigmaaldrich.com The ability to influence the cis-trans isomerism of the prolyl peptide bond is particularly significant, as this is often a rate-limiting step in protein folding. sigmaaldrich.com

Beyond individual proteins, these derivatives are being explored as "tectons," or molecular building blocks, for the construction of larger supramolecular assemblies. nih.gov The defined structure of the proline ring, combined with the specific interactions of its substituents, can guide the self-assembly of molecules through noncovalent forces like hydrogen bonding and π-π stacking. nih.govacs.org This approach allows for the design of novel biomaterials, such as polypeptide nanostructures, where poly-proline motifs can act as stabilizers. acs.orgnih.gov For example, chiral calix researchgate.netproline derivatives have been synthesized and shown to form host-guest complexes, demonstrating their potential for creating chiral recognition systems. sioc-journal.cn

The integration of these proline analogs into such systems is not merely structural. By incorporating reactive or reporter groups, these assemblies can be made responsive to external stimuli or can be used to present functionalities in a spatially defined manner, opening up applications in catalysis, drug delivery, and biosensing. nih.govacs.org

Advancements in Synthetic and Analytical Methodologies for High-Throughput Screening and Characterization

Realizing the full potential of rationally designed this compound derivatives requires robust and efficient methods for their synthesis, screening, and characterization. Significant progress has been made in moving beyond traditional, multi-step solution-phase synthesis.

Synthetic Methodologies: Modern strategies focus on efficiency and scalability. A notable advancement is the direct O-acylation of trans-4-hydroxy-L-proline using acyl chlorides in trifluoroacetic acid. researchgate.net This method is advantageous as it is performed on a large scale without the need for protecting groups or complex chromatographic purification. researchgate.net For creating diverse libraries of compounds, solid-phase peptide synthesis (SPPS) combined with "proline editing" is a powerful tool. nih.govresearchgate.net In this automated approach, a hydroxyproline (B1673980) residue is incorporated into a peptide on a solid support and is subsequently modified in situ to generate a wide array of 4-substituted prolines with high stereospecificity. nih.govresearchgate.net

High-Throughput Screening (HTS): The ability to synthesize large libraries of derivatives necessitates parallel advancements in screening. While HTS methods for proline derivatives are still emerging, established platforms can be adapted. For example, cell-based high-content screening can identify compounds that induce specific morphological changes. uit.no Furthermore, sensitive UPLC-MS/MS-based assays, developed for screening transporter inhibitors, provide a template for creating semi-high-throughput methods to test the biological activity of new proline analogs in a 96-well plate format. mdpi.com These approaches are crucial for rapidly identifying lead compounds from large chemical libraries. mdpi.comgoogle.com

Analytical Characterization: A suite of sophisticated analytical techniques is employed to fully characterize these complex molecules and their assemblies.

Table 2: Key Analytical Techniques for Characterizing this compound Derivatives

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on molecular structure, cis/trans amide bond conformation, proline ring pucker, and intermolecular interactions in solution. nih.govsioc-journal.cnresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Used for purification and purity assessment. Chiral stationary phases enable the separation of enantiomers and diastereomers. u-szeged.humdpi.com |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition (High-Resolution MS). When coupled with HPLC (LC-MS), it is a powerful tool for analyzing complex mixtures and reaction products. researchgate.netmdpi.com |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, angles, and the nature of supramolecular packing through noncovalent interactions. acs.orgsioc-journal.cn |

| Hirshfeld Surface Analysis | A computational method used in conjunction with X-ray data to visualize and quantify the different types of intermolecular contacts that stabilize a crystal structure. acs.org |

| Circular Dichroism (CD) Spectroscopy | Used to study the secondary structure (e.g., helices, turns) of peptides and proteins containing proline analogs and to monitor conformational changes. acs.org |

These advanced methods provide a comprehensive understanding of the link between the chemical structure of a this compound derivative and its function within a larger system, paving the way for the next generation of engineered biomolecules and materials.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-(Acetyloxy)proline, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves acetylation of hydroxyproline derivatives under controlled conditions. To optimize efficiency, researchers should:

- Use anhydrous conditions to minimize side reactions (e.g., hydrolysis of the acetyl group).

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, comparing retention times to known standards.

- Validate purity through melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR) .

- Trial experiments (as recommended in ) can identify optimal reaction times and stoichiometric ratios of reagents.

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC or polarimetry can confirm enantiomeric purity. For example, compare optical rotation values to literature data for L- or D-proline derivatives .

- X-ray crystallography provides definitive structural confirmation but requires high-quality crystals.

- Circular dichroism (CD) spectroscopy may also correlate with known chiral profiles of proline analogs.

Q. What are the recommended storage conditions to maintain this compound stability?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- Keep at -20°C in a desiccator to avoid moisture absorption, which can hydrolyze the acetyloxy group .

- Periodic stability testing via NMR or mass spectrometry ensures integrity over time.

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Researchers should:

- Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems).

- Perform dose-response studies to identify non-linear effects.

- Use high-purity batches (>98% by HPLC) and validate purity with orthogonal methods (e.g., LC-MS, elemental analysis) .

- Analyze raw data with statistical tests (ANOVA, t-tests) to assess significance of observed differences .

Q. What experimental designs are optimal for studying the role of this compound in peptide conformational stability?

- Methodological Answer :

- Controlled peptide synthesis : Compare peptides incorporating this compound versus proline or other analogs.

- Circular dichroism (CD) and NMR can monitor helical or β-turn propensities.

- Molecular dynamics simulations predict structural impacts of acetyloxy substitution.

- Control variables such as solvent polarity, temperature, and peptide length to isolate effects .

Q. How should researchers address challenges in scaling up this compound synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Optimize catalytic asymmetric acetylation methods (e.g., chiral catalysts or enzymes).

- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature).

- Use fractional crystallization or preparative HPLC for large-scale purification .

- Conduct robustness testing to identify critical process parameters .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cellular assays?

- Methodological Answer :

- Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values.

- Apply error propagation methods to account for variability in biological replicates.

- Include confidence intervals and standard deviation error bars in graphical data presentations .

Q. How can researchers ensure reproducibility when reporting synthetic yields of this compound?

- Methodological Answer :

- Document all reaction parameters (e.g., solvent grade, stirring rate, drying time).

- Report yields as an average of ≥3 independent trials with standard deviations.

- Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Ethical and Literature Practices

Q. How should researchers verify the novelty of this compound derivatives in synthetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products